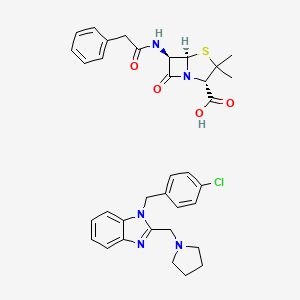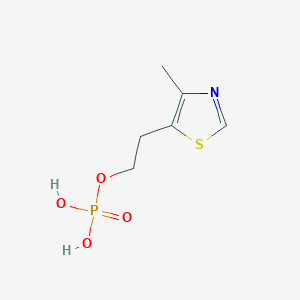
4-Methyl-5-hydroxyethylthiazole phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5-(2-phosphonooxyethyl)thiazole is a monoalkyl phosphate and a member of 1,3-thiazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-).
Applications De Recherche Scientifique
Biosynthesis Studies
4-Methyl-5-hydroxyethylthiazole phosphate (4M5HTP) has been studied for its role in the biosynthesis of thiamin. Research on Escherichia coli demonstrated that the contiguous five-carbon unit of 4M5HTP is biosynthetically derived from pyruvate and a triose phosphate (White, 1978).
Structural and Functional Analysis of Enzymes
The crystal structure of 4M5HTP kinase (ThiK) from Bacillus subtilis, which plays a role in thiamin biosynthesis, has been determined. This structure provides insights into the enzyme's ATP-binding site and its overall fold, which is similar to that of ribokinase and adenosine kinase (Campobasso et al., 2000). Similarly, the crystal structure of ThiK from Pyrococcus horikoshii OT3 has been reported, offering additional structural insights (Jeyakanthan et al., 2009).
Enzymatic Activities and Mutagenic Studies
Studies on Saccharomyces cerevisiae revealed that hydroxyethylthiazole kinase, which processes 4M5HTP, acts as a bifunctional enzyme with thiamine-phosphate pyrophosphorylase activity, being essential for thiamin synthesis in yeast (Kawasaki, 1993). In Escherichia coli, 4M5HTP kinase (ThiM) has been characterized, showing broad substrate specificity and preference for dATP over ATP (Tani et al., 2016).
Domain Organization in Bifunctional Enzymes
The domain organization of THI6, a bifunctional enzyme in thiamin biosynthesis, has been studied, particularly in Candida glabrata. This enzyme catalyzes two distinct chemical reactions in the thiamin biosynthetic pathway (Paul et al., 2010).
Cellular Uptake and Metabolic Pathways
Research on the uptake of 4M5HTP in Escherichia coli has shown that hydroxyethylthiazole is taken up by intact cells and is related to the biosynthesis of thiamin (Yamasaki et al., 1973).
Propriétés
Nom du produit |
4-Methyl-5-hydroxyethylthiazole phosphate |
|---|---|
Formule moléculaire |
C6H10NO4PS |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
Clé InChI |
OCYMERZCMYJQQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCOP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



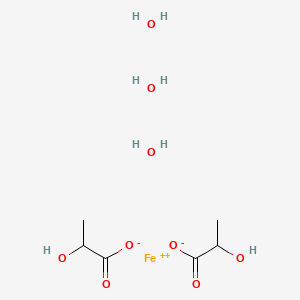
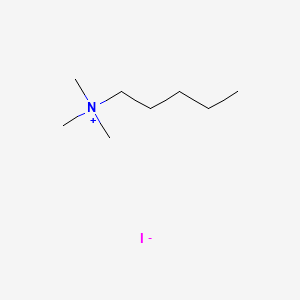
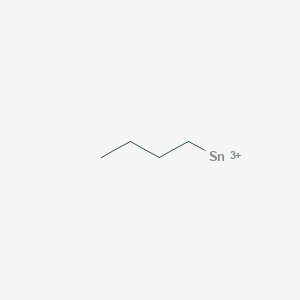
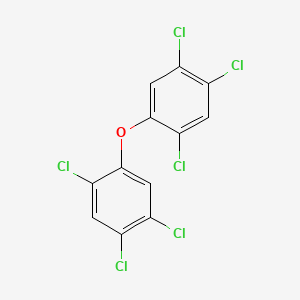
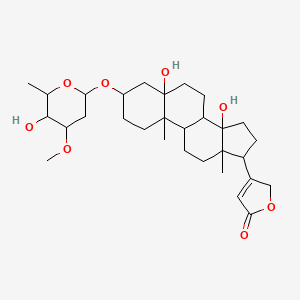
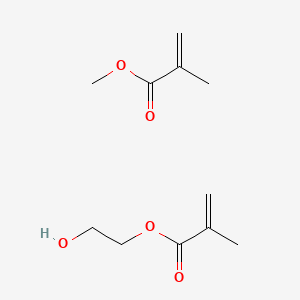

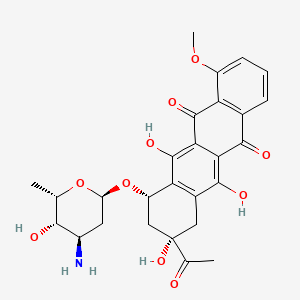
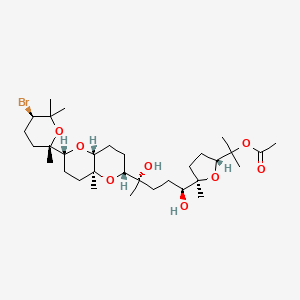
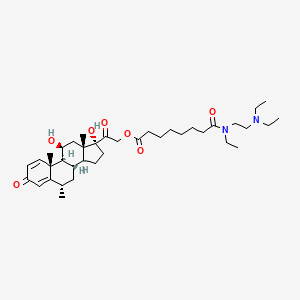
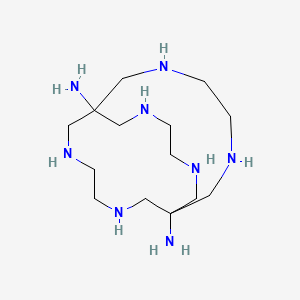
![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)

